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molecular formula C11H12N2S B112835 C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE CAS No. 608515-43-1

C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE

Cat. No. B112835
M. Wt: 204.29 g/mol
InChI Key: LHILEUHATDBZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07285563B2

Procedure details

2-Benzyl-4-chloromethylthiazole [Pharmazie 1972, 27, 146] (223.7 g, 1 mol) was stirred with liquid ammonia (600 ml) in an autoclave for 24 hours. The ammonia was removed and the product was distilled in vacuo [bp (0.02 mmHg) 141-144° C.] to give the title compound (102 g, 50%).
Quantity
223.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[S:9][CH:10]=[C:11]([CH2:13]Cl)[N:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH3:15]>>[CH2:1]([C:8]1[S:9][CH:10]=[C:11]([CH2:13][NH2:15])[N:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
223.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C=1SC=C(N1)CCl
Name
Quantity
600 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ammonia was removed
DISTILLATION
Type
DISTILLATION
Details
the product was distilled in vacuo [bp (0.02 mmHg) 141-144° C.]

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1SC=C(N1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 102 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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